![molecular formula C23H46O2Sn B14591420 Tributyl({1-[2-(oxiran-2-yl)propan-2-yl]cyclohexyl}oxy)stannane CAS No. 61266-47-5](/img/structure/B14591420.png)
Tributyl({1-[2-(oxiran-2-yl)propan-2-yl]cyclohexyl}oxy)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl({1-[2-(oxiran-2-yl)propan-2-yl]cyclohexyl}oxy)stannane is a chemical compound that belongs to the organotin family. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound features a tin atom bonded to three butyl groups and an oxycyclohexyl group substituted with an oxirane ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl({1-[2-(oxiran-2-yl)propan-2-yl]cyclohexyl}oxy)stannane typically involves the reaction of tributylstannyl chloride with the appropriate cyclohexyl epoxide derivative. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the stannane compound. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. Purification of the final product might include techniques such as distillation, crystallization, or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl({1-[2-(oxiran-2-yl)propan-2-yl]cyclohexyl}oxy)stannane can undergo various chemical reactions, including:
Oxidation: The tin atom can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form different organotin species.
Substitution: The butyl groups or the oxycyclohexyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield tin oxides, while substitution reactions could produce a variety of organotin derivatives with different functional groups.
Applications De Recherche Scientifique
Tributyl({1-[2-(oxiran-2-yl)propan-2-yl]cyclohexyl}oxy)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of polymers and as a stabilizer in PVC manufacturing.
Mécanisme D'action
The mechanism of action of Tributyl({1-[2-(oxiran-2-yl)propan-2-yl]cyclohexyl}oxy)stannane involves its interaction with molecular targets through the tin atom. The tin atom can coordinate with various ligands, facilitating the formation of complexes that can alter biological pathways. The oxirane ring can also participate in reactions, opening up to form reactive intermediates that can interact with nucleophiles.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin chloride: Another organotin compound with similar applications but lacks the oxirane and cyclohexyl groups.
Tributyltin oxide: Used as a biocide and in antifouling paints, but has different reactivity due to the presence of an oxide group.
Triphenyltin hydroxide: Used as a pesticide, with phenyl groups instead of butyl groups.
Uniqueness
Tributyl({1-[2-(oxiran-2-yl)propan-2-yl]cyclohexyl}oxy)stannane is unique due to the presence of the oxirane ring and the cyclohexyl group, which confer distinct reactivity and potential biological activity. These structural features make it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
61266-47-5 |
|---|---|
Formule moléculaire |
C23H46O2Sn |
Poids moléculaire |
473.3 g/mol |
Nom IUPAC |
tributyl-[1-[2-(oxiran-2-yl)propan-2-yl]cyclohexyl]oxystannane |
InChI |
InChI=1S/C11H19O2.3C4H9.Sn/c1-10(2,9-8-13-9)11(12)6-4-3-5-7-11;3*1-3-4-2;/h9H,3-8H2,1-2H3;3*1,3-4H2,2H3;/q-1;;;;+1 |
Clé InChI |
CNNGVBARTFCFPN-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)OC1(CCCCC1)C(C)(C)C2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


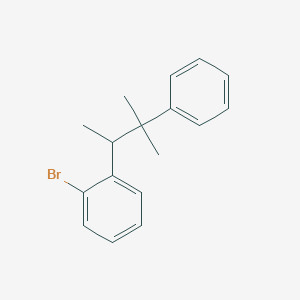
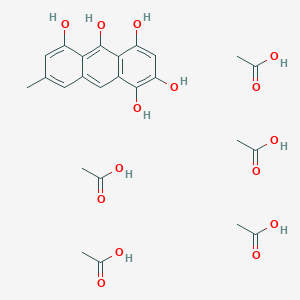
![Ethyl (2-{2-[(but-3-en-1-yl)oxy]phenyl}hydrazinylidene)(chloro)acetate](/img/structure/B14591349.png)
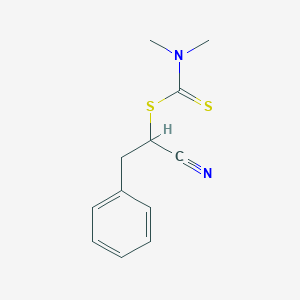

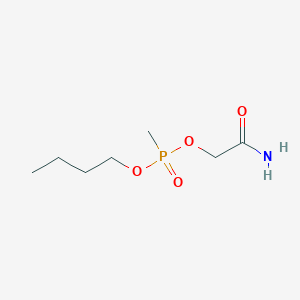
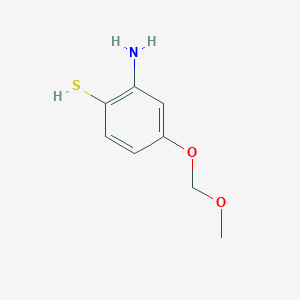
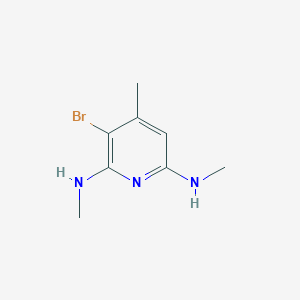


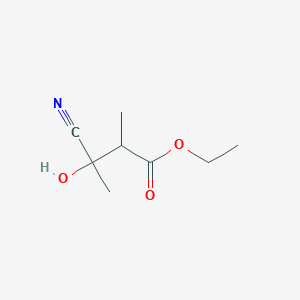
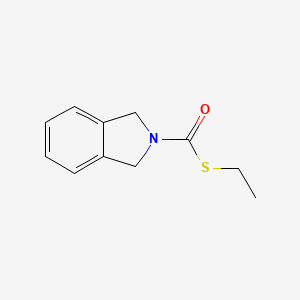
![N-[(2-Bromoethoxy)carbonyl]-L-phenylalanine](/img/structure/B14591418.png)
![3-[2-Methoxy-6-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14591422.png)
